molecular formula C33H28N2O5 B1344115 Fmoc-7-benzyloxy-DL-tryptophan CAS No. 1219174-46-5

Fmoc-7-benzyloxy-DL-tryptophan

Cat. No.: B1344115
CAS No.: 1219174-46-5
M. Wt: 532.6 g/mol
InChI Key: TVXUXQYKTBDHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-7-benzyloxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-7-benzyloxy-DL-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzyloxy group is introduced via a benzylation reaction, where the hydroxyl group of tryptophan is reacted with benzyl bromide in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is synthesized on a resin support, allowing for easy purification and isolation .

Chemical Reactions Analysis

Types of Reactions

Fmoc-7-benzyloxy-DL-tryptophan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Tryptophan with a free amino group.

    Coupling: Peptide chains with this compound incorporated.

    Oxidation: Benzaldehyde derivative.

    Reduction: Hydroxyl derivative of tryptophan

Scientific Research Applications

Fmoc-7-benzyloxy-DL-tryptophan is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of Fmoc-7-benzyloxy-DL-tryptophan involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyloxy group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets, including enzymes and receptors, depending on the peptide sequence it is incorporated into .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-7-benzyloxy-DL-tryptophan is unique due to the presence of both the Fmoc and benzyloxy groups. The Fmoc group provides ease of removal under mild basic conditions, while the benzyloxy group offers additional stability and protection during synthesis. This combination makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O5/c36-32(37)29(17-22-18-34-31-23(22)15-8-16-30(31)39-19-21-9-2-1-3-10-21)35-33(38)40-20-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h1-16,18,28-29,34H,17,19-20H2,(H,35,38)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXUXQYKTBDHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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